6-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid is a heterocyclic compound notable for its unique structural features, which include a pyridine ring substituted with a triazole moiety and a carboxylic acid group. This compound is classified under the category of triazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of both the triazole and pyridine functionalities enhances its potential as a ligand in coordination chemistry and as a pharmaceutical agent in various therapeutic areas.
The synthesis of 6-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid typically involves cyclization reactions of appropriate precursors. One common method is the "click" reaction, which utilizes the cycloaddition of azides and alkynes to form the triazole ring. Other synthetic routes may involve the use of N’-aminopyridine derivatives reacted with suitable reagents under controlled conditions to yield the target compound.
The synthetic process often requires specific reaction conditions such as temperature control, solvent selection (e.g., tetrahydrofuran), and the use of catalysts to facilitate the formation of the triazole structure. For instance, refluxing N’-aminopyridine-2-carboximidamide with monoethyl oxalyl chloride has been reported to yield high purity products through intramolecular cyclization processes .
The molecular structure of 6-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid can be represented by its IUPAC name and associated identifiers. The compound's structural formula includes:
The chemical formula is , and its molecular weight is approximately 178.16 g/mol. The compound has specific identifiers such as the InChI code and CAS number (1250552-50-1) that facilitate its identification in chemical databases .
6-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid can participate in various chemical reactions:
Common reagents used include potassium permanganate for oxidation and sodium borohydride for reduction. Substitution reactions often involve electrophiles or nucleophiles tailored to introduce desired functional groups onto the pyridine structure .
The mechanism by which 6-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid exerts its effects is primarily linked to its ability to chelate metal ions due to the presence of nitrogen atoms in both the triazole and pyridine rings. This chelation can influence various biochemical pathways, particularly those involving metal-dependent enzymes.
Research indicates that this compound may interact with biological targets through coordination complexes, potentially impacting processes such as inflammation and metal ion homeostasis in biological systems .
6-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid typically appears as a crystalline solid. Its melting point is reported to be around 160–162 °C. The solubility in water is enhanced due to the carboxylic acid group.
The compound exhibits acidic properties due to its carboxylic acid functionality and can form salts with bases. It also demonstrates stability under standard laboratory conditions but may undergo degradation when exposed to extreme pH or oxidative environments .
6-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid has several significant applications:
The 1,2,4-triazole ring system stands as a privileged scaffold in medicinal chemistry due to its exceptional versatility, metabolic stability, and capacity for diverse molecular interactions. This nitrogen-rich heterocycle serves as a bioisostere for carboxylic acids, amides, and esters, enabling optimized pharmacokinetic properties while retaining target affinity. Its dipole character, hydrogen-bonding capacity (both as donor and acceptor), and moderate lipophilicity facilitate strong interactions with biological targets across therapeutic areas, including infectious diseases, oncology, and metabolic disorders [2]. The structural hybrid "6-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid" integrates this robust pharmacophore with a pyridine-carboxylic acid moiety, creating a multifunctional scaffold with significant potential for rational drug design.
The therapeutic application of 1,2,4-triazoles represents a cornerstone of modern antimicrobial and anticancer therapy. Early developments focused on antifungal agents, where the triazole ring’s ability to coordinate the heme iron in fungal cytochrome P450 14α-demethylase (CYP51) proved revolutionary. This mechanism underpins the activity of seminal drugs like fluconazole (introduced in the late 1980s), voriconazole, and posaconazole, which disrupt ergosterol biosynthesis, a critical component of fungal cell membranes [2] [5]. Subsequent structural refinements addressed limitations like spectrum of activity, resistance, and pharmacokinetics. For instance, the incorporation of fluorine atoms and lipophilic tails in second-generation triazoles (e.g., voriconazole) enhanced potency against resistant strains like Aspergillus fumigatus and improved tissue penetration [5].
Compound (Introduction Era) | Core Structural Features | Primary Therapeutic Application | Key Advancement |
---|---|---|---|
Fluconazole (1980s) | Bis-triazolyl propanol | Systemic antifungal | Oral bioavailability, safety profile |
Voriconazole (2000s) | Fluoropyrimidine-triazole | Broad-spectrum antifungal | Enhanced activity vs. Aspergillus, Fusarium |
Ravuconazole (2000s) | Thiazole-triazole | Broad-spectrum antifungal | Long half-life, activity vs. resistant Candida |
Letrozole/Anastrozole (1990s) | Triazole-benzonitrile | Breast cancer (aromatase inhibitor) | Selective estrogen suppression |
Trazodone (1980s) | Triazolopyridine | Antidepressant | Serotonin modulation |
Ribavirin (1970s) | Triazole-carboxamide | Broad-spectrum antiviral | Activity vs. RSV, HCV, Lassa fever |
Beyond antifungals, the scaffold diversified dramatically:
The pyridine nucleus, a fundamental six-membered heterocycle with a basic nitrogen atom, contributes significantly to bioactive molecule design. Its presence influences electron distribution, polarity, and coordination chemistry. Hybridization of pyridine with a carboxylic acid group (–COOH) creates a zwitterionic motif capable of critical ionic and hydrogen-bonding interactions with biological targets. The positional isomerism of the carboxylic acid group (2-, 3-, or 4-position) profoundly impacts the molecule’s dipole moment, acidity (pKa), and overall binding conformation [9]. 6-Substituted pyridine-2-carboxylic acids, such as the subject compound, offer a sterically defined geometry where the carboxylic acid and the 6-position substituent project in opposite directions, facilitating bidentate target binding.
Hybrid System | Representative Structure/Activity | Key Pharmacological Role | Reference |
---|---|---|---|
Pyridine-Triazole | 5-Pyridin-2-yl-1H-1,2,4-triazole-3-carboxylic acid ethyl ester | Anti-inflammatory (71.1% inhibition at 1000 µg/mL), Antimalarial (IC₅₀ 176 µM vs. P. falciparum 3D7) | [9] |
Triazole-Pyrimidine | 6-(1H-1,2,4-triazol-1-yl)pyrimidine-4-carboxylic acid | Antibacterial (Structural analogue for hybrid synthesis) | [6] |
Triazole-Quinolone | Clinafloxacin-1,2,4-triazole Hybrid | Potent antibacterial (MIC: 0.25–1 µg/mL), comparable to parent quinolone | [4] |
Triazole-β-Lactam | 1,2,4-Triazole-cephalosporin hybrids (e.g., 16j) | Broad-spectrum β-lactamase inhibition (MIC: ≤0.06–32 µg/mL) | [4] |
The carboxylic acid group enhances target engagement through multiple mechanisms:
"6-(1H-1,2,4-Triazol-1-yl)pyridine-2-carboxylic acid" (Molecular Formula: C₈H₆N₄O₂; CID: 62253542) represents a strategically designed molecular hybrid integrating two high-value pharmacophores: the 1,2,4-triazole ring and the pyridine-2-carboxylic acid unit [1] [3]. This union creates a unique chemical entity with distinct advantages for drug discovery:
Molecular Feature | Property/Value | Potential Biological Significance |
---|---|---|
Molecular Formula | C₈H₆N₄O₂ | Balanced C/N/O ratio for drug-likeness |
SMILES | C1=CC(=NC(=C1)N2C=NC=N2)C(=O)O | Defines atomic connectivity |
Hydrogen Bond Acceptors | 6 | Enables multiple H-bond interactions with targets |
Hydrogen Bond Donors | 1 (COOH) | Strong H-bond donor capacity |
Predicted Dipole Moment | High (~4-5 Debye) | Enhances interaction with polar enzyme pockets |
Carboxylic Acid pKa (Est.) | ~3.5 | Ionized at physiological pH, aiding solubility & ionic binding |
Triazole N Coordination | N4 lone pair | Potential for heme iron (CYP) or molybdenum (XOR) coordination |
Tautomeric Preference | 1H-1,2,4-Triazole (N1-H) | Favors specific H-bonding patterns |
Key Predicted Binding Interactions | Triazole N4: Metal coordination, H-bond acceptor. Pyridine N: H-bond acceptor, weak base. COOH: Ionic bond, H-bond donor/acceptor. | Multifarget engagement potential (CYP51, XOR, Topo, Kinases) |
This confluence of favorable molecular properties, structural adaptability, and precedent from closely related bioactive hybrids provides a compelling scientific rationale for prioritizing "6-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid" as a promising scaffold for developing novel therapeutic agents, particularly against resistant fungal infections (leveraging CYP51 inhibition synergy) and bacterial targets (exploiting pyridine-carboxylate mediated enzyme inhibition or β-lactam potentiation) [2] [4] [5]. Its exploration aligns with the cutting-edge paradigm of fragment-based and hybrid drug design.
Identifier Type | Value |
---|---|
Systematic Name | 6-(1H-1,2,4-Triazol-1-yl)pyridine-2-carboxylic acid |
CAS Registry Number | Not Available (See CID) |
PubChem CID | 62253542 |
Molecular Formula | C₈H₆N₄O₂ |
SMILES | C1=CC(=NC(=C1)N2C=NC=N2)C(=O)O |
InChI | InChI=1S/C8H6N4O2/c13-8(14)6-2-1-3-7(11-6)12-5-9-4-10-12/h1-5H,(H,13,14) |
InChIKey | UVPSZGAYEKCLOP-UHFFFAOYSA-N |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8